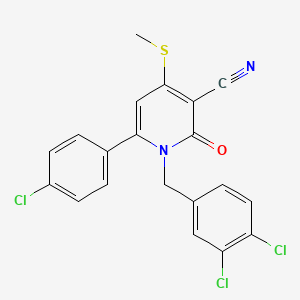
1-(2-Chloro-4,5-difluorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4,5-difluorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one is a chemical compound with the molecular formula C17H14ClF2NO3S . It has a molecular weight of 385.81. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H14ClF2NO3S . This indicates that it contains 17 carbon atoms, 14 hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The exact arrangement of these atoms in space defines the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
- Application : This compound has been used in the synthesis of fluorescent solvatochromic dyes. These dyes demonstrate strong solvent-dependent fluorescence, correlated with solvent polarity. They are useful for developing ultra-sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Antimicrobial Evaluation
- Application : Compounds containing the phenylsulfonyl moiety, similar to the structure , have been synthesized and shown to exhibit significant antimicrobial activities, sometimes exceeding the activity of reference drugs (Alsaedi et al., 2019).
Potential Antidepressant Agents
- Application : Analogues of this compound have been synthesized and evaluated as potential antidepressant agents. Their activity in animal models of depression and lower anticholinergic side effects have been noted, making them promising candidates for further evaluation (Clark et al., 1979).
Synthesis of Furans and Cyclopentenones
- Application : Derivatives of this compound have been utilized in the synthesis of furans and cyclopentenones, highlighting its versatility in organic synthesis and the development of new chemical entities (Watterson et al., 2003).
Nonlinear Optical Properties
- Application : Certain derivatives have been investigated for their third-order nonlinear optical properties. These properties suggest potential use in optical device applications, such as optical limiters (Rahulan et al., 2014).
Second-Order Nonlinear Optics
- Application : Molecular design studies on derivatives have shown potential in enhancing hyperpolarizability for second-order nonlinear optics. This opens up possibilities in fields like telecommunications and laser technology (Umezawa et al., 2003).
Luminescence Studies
- Application : The compound's derivatives have been used to study spectral and luminescence properties in various solvents, demonstrating their utility in photophysical research (Fedyunyaeva et al., 1993).
Drug Discovery
- Application : Although not directly related to the compound , related structures have been identified as nonpeptidic agonists in drug discovery, particularly in receptor targeting for therapeutic interventions (Croston et al., 2002).
Organometallic Chemistry
- Application : Compounds with similar structural features have been used in organometallic chemistry for synthesizing coordination compounds and exploring their catalytic properties (Zábranský et al., 2018).
Crystallography
- Application : Derivatives of the compound have been studied in crystallography to understand molecular structures and interactions, contributing to the field of material science (Sridhar et al., 2002).
Eigenschaften
IUPAC Name |
(Z)-2-(benzenesulfonyl)-1-(2-chloro-4,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO3S/c1-21(2)10-16(25(23,24)11-6-4-3-5-7-11)17(22)12-8-14(19)15(20)9-13(12)18/h3-10H,1-2H3/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEWEJKSWKQUCT-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC(=C(C=C1Cl)F)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC(=C(C=C1Cl)F)F)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4,5-difluorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2377837.png)
![N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2377839.png)
![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)
![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377845.png)
